![molecular formula C₁₀H₁₂N₂O₂S B1145529 Benzyl [amino(methylsulfanyl)methylene]carbamate CAS No. 25508-19-4](/img/structure/B1145529.png)

Benzyl [amino(methylsulfanyl)methylene]carbamate

説明

Synthesis Analysis

The synthesis of related carbamates often involves reactions with chlorosulfonyl isocyanate (CSI) to give sulfamoyl carbamates, followed by Pd-C catalyzed hydrogenolysis reactions to afford sulfamides (Göksu et al., 2014). Additionally, derivatives involving the reaction of carbamates with phthalic anhydrides have been synthesized, indicating a method for introducing functional groups and enhancing biological activity (Pilyugin et al., 2004).

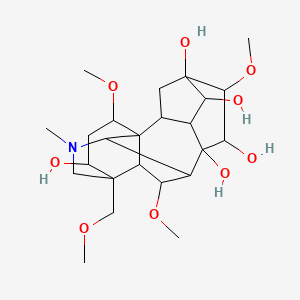

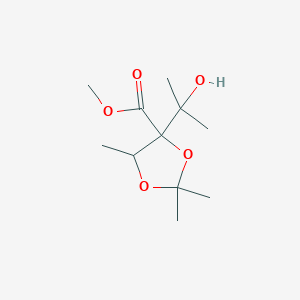

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical calculations have been used to study the electronic properties of similar benzyl carbamates, providing insights into their molecular geometries and structural parameters (Rao et al., 2016). These studies help understand the compound's electronic and nonlinear optical properties, crucial for its potential applications.

Chemical Reactions and Properties

The reactivity of benzyl carbamates towards nitrosation and benzylation has been explored, revealing the formation of polymorphic forms and derivatives through hydrogen bonding and pi-pi interactions, indicating the versatility of these compounds in synthetic chemistry (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of benzyl carbamates and related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structure and interactions. The synthesis and characterization of substituted benzyl N-nitrosocarbamates provide insights into the compound's stability and potential for creating novel photolabile structures (Venkata et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for substitutions, and chemical stability, are crucial for understanding the compound's applications. Studies on the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives illustrate the reactivity of benzyl carbamates and their potential for creating complex molecules (Dai & Chen, 1997).

科学的研究の応用

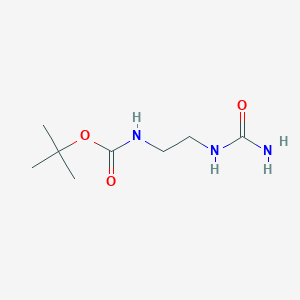

Mechanochemical Synthesis

Benzyl carbamates, including variants like benzyl [amino(methylsulfanyl)methylene]carbamate, can be synthesized using eco-friendly methods. For instance, a study demonstrated the mechanochemical preparation of anticonvulsant N-methyl-O-benzyl carbamate using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent. This method is sustainable and enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate under mild conditions without the need for activation typically required in solution synthesis (Lanzillotto et al., 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

Benzylsulfamides, closely related to benzyl carbamates, have been studied for their inhibitory effects on carbonic anhydrase I and II isoenzymes. In vitro studies have shown that these compounds inhibit the isoenzymes in a concentration-dependent manner, with the compounds exhibiting nanomolar inhibition constants (Göksu et al., 2014).

Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives

Another study explored the reaction of benzyl carbamate with aromatic aldehyde and dichlorophenylphosphine, leading to the production of phenyl 1-aryl methylphosphinic chloride. This chloride then reacts with an amino acid ester to yield corresponding phosphinopeptide derivatives (Dai & Chen, 1997).

Development of Antineoplastic and Antifilarial Agents

Benzimidazole-2-carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in L1210 cells, indicating their potential application in cancer therapy (Ram et al., 1992).

Selective Inhibition of Butyrylcholinesterase

Benzyl carbamates have also been investigated for their ability to selectively inhibit butyrylcholinesterase (BChE). Some derivatives were found to have higher inhibitory activity against BChE compared to the clinically used rivastigmine, suggesting their potential in treating diseases related to cholinesterase deficiency (Magar et al., 2021).

Liquid Chromatography in Pharmaceutical Analysis

High-performance liquid chromatography has been used to determine the concentration of benzimidazole carbamates in pharmaceutical forms. This technique is selective, accurate, repeatable, and reproducible, making it a valuable tool in pharmaceutical quality control (Al-Kurdi et al., 1999).

Prodrug Development for Drug Delivery

Benzyl carbamates have been utilized in the development of prodrug systems for solubilizing insoluble drugs, extending plasma half-lives, and improving drug delivery efficiency, particularly for anticancer agents (Greenwald et al., 1999).

Agriculture: Sustained Release of Fungicides

In agriculture, benzimidazole carbamates have been used in nanoparticle systems for the sustained release of fungicides. These systems offer benefits such as modified release profiles and reduced toxicity, providing new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

特性

IUPAC Name |

benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [(Z)-imino(methylthio)methyl]carbamate | |

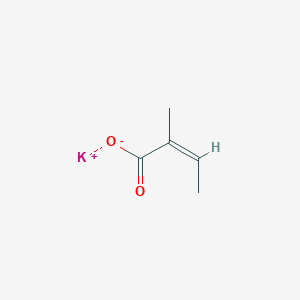

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)